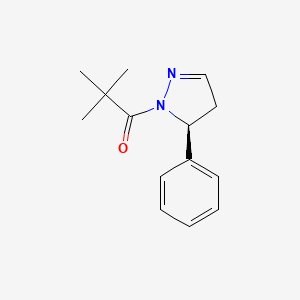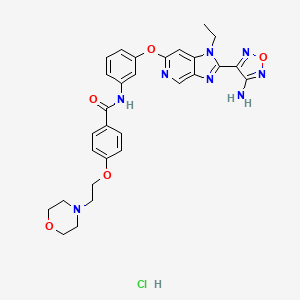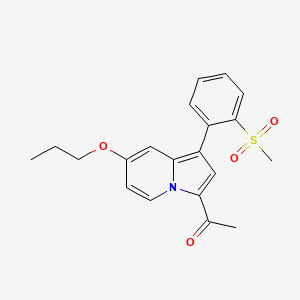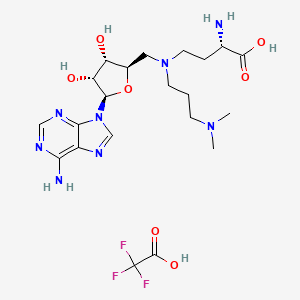
2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, also known as 2,2-dimethyl-1-phenyl-pyrazol-5-one, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as an intermediate in pharmaceuticals, and as a building block in organic materials. In addition, 2,2-dimethyl-1-phenyl-pyrazol-5-one has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
科学的研究の応用
Pyrazole Derivatives as Analytical Reagents and Medicinal Substances : Pyrazole derivatives are valuable in analytical chemistry, dye production, and medicine. They serve as good analytical reagents for metal ions and are promising organic ligands in the synthesis of organometallic coordination polymers (Babadeev & Stroganova, 2020).
Structural Diversity Through Alkylation and Ring Closure Reactions : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar compound, is used to generate a structurally diverse library of compounds, demonstrating the versatility of such derivatives in chemical synthesis (Roman, 2013).
Molecular Docking and Computational Studies : Studies involving molecular docking and computational analysis of similar pyrazole derivatives indicate their potential in understanding molecular interactions and drug design (Jayasudha, Balachandran, & Narayana, 2020).
Synthesis of Antipyrazoline Derivatives for Various Applications : The synthesis of 1 N-acetyl pyrazoles and related compounds, including some 1-(3-(3,4-dimethylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl) ethanones, shows the diverse applications of these compounds in chemical research (Thirunarayanan & Sekar, 2016).
Antibacterial Activities of Schiff Bases Containing Pyrazole Derivatives : Schiff bases derived from pyrazole compounds have been found to exhibit moderate to good antibacterial activity, showcasing their potential in pharmaceutical applications (Asiri & Khan, 2010).
Fluorescent Chemosensor Applications : Pyrazole derivatives have been studied for their use as fluorescent chemosensors, particularly for the detection of metal ions, highlighting their utility in analytical chemistry (Asiri et al., 2018).
Intermolecular Interactions in Antipyrine-like Derivatives : The synthesis and analysis of antipyrine derivatives provide insights into intermolecular interactions, useful in the design of new materials and drugs (Saeed et al., 2020).
Synthesis and Characterization of Metallomacrocyclic Complexes : The synthesis of metallomacrocyclic complexes using pyrazole derivatives demonstrates their application in coordination chemistry (Guerrero et al., 2008).
作用機序
GSK963, also known as GSK-963, 2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, GSK963 (Racemate), or GSK’963, is a potent and selective inhibitor of receptor-interacting protein 1 kinase (RIP1 or RIPK1). This compound has been studied for its role in inflammation and necroptosis .
Target of Action
The primary target of GSK963 is RIP1 kinase (RIPK1) . RIP1 kinase is an essential adaptor for signaling induced by a number of innate immune receptors including TNFR1 and other death receptors, TLR3, and TLR4 .
Mode of Action
GSK963 interacts with RIP1 kinase, inhibiting its activity. This interaction blocks the RIP1-dependent cell death pathway . The compound is significantly more potent than Nec-1, a previous generation RIP1 kinase inhibitor, in both biochemical and cellular assays .
Biochemical Pathways
The inhibition of RIP1 kinase by GSK963 affects the necroptosis pathway, a form of regulated necrosis. RIP1 kinase activity is a key driver of inflammation and tissue damage in a variety of disease settings, most notably involving the proinflammatory cytokine TNF .
Pharmacokinetics
GSK963 has been shown to have favorable pharmacokinetic properties . .
Result of Action
The inhibition of RIP1 kinase by GSK963 results in the prevention of RIP1-dependent cell death, also known as necroptosis . This can lead to a reduction in inflammation and tissue damage, particularly in settings involving the proinflammatory cytokine TNF .
Action Environment
It’s worth noting that GSK963 has been shown to be extremely potent in human cells, but it has highly reduced cellular efficacy in mouse and rat .
生化学分析
Biochemical Properties
GSK963 is a potent and selective inhibitor of RIP1 kinase, a key driver of inflammation in a variety of disease settings . It inhibits RIP1-dependent cell death with an IC50 of between 1 and 4 nM in human and murine cells . GSK963 is 410,000-fold selective for RIP1 over 339 other kinases .
Cellular Effects
GSK963 has been shown to have significant effects on various types of cells and cellular processes. It efficiently blocks cellular activation of RIPK1, RIPK3, and MLKL upon necroptosis stimuli . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
GSK963 exerts its effects at the molecular level by directly blocking the kinase activity of RIPK1 . It inhibits RIP1-dependent cell death, a form of regulated necrosis termed necroptosis . It also regulates apoptosis and the production of inflammatory cytokines under certain circumstances .
Temporal Effects in Laboratory Settings
The increased in vitro potency of GSK963 also translates in vivo, where it provides much greater protection from hypothermia at matched doses to Nec-1, in a model of TNF-induced sterile shock
Metabolic Pathways
It is known that RIPK1, the target of GSK963, plays a role in a number of innate immune receptors including TNFR1 and other death receptors, TLR3 and TLR4 .
特性
IUPAC Name |
2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVSLWJBLPTMD-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)


![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)





![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)